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Pss-octaisobutyl substituted 97

PLA nanocomposites POSS dispersion morphology biodegradable polymer processing

PSS-Octaisobutyl substituted 97 (CAS 221326-46-1), systematically named Octaisobutyloctasilsesquioxane or OctaIsobutyl-POSS, is a polyhedral oligomeric silsesquioxane (POSS) with molecular formula C32H72O12Si8 and molecular weight 873.60 g/mol. The compound features a rigid, cage-like inorganic Si8O12 core with eight isobutyl (–CH2CH(CH3)2) organic substituents covalently attached at each silicon vertex, yielding a hybrid organic-inorganic nanostructured molecule approximately 1.5 nm in diameter.

Molecular Formula C32H72O12Si8
Molecular Weight 873.6 g/mol
CAS No. 221326-46-1
Cat. No. B1598720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePss-octaisobutyl substituted 97
CAS221326-46-1
Molecular FormulaC32H72O12Si8
Molecular Weight873.6 g/mol
Structural Identifiers
SMILESCC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C
InChIInChI=1S/C32H72O12Si8/c1-25(2)17-45-33-46(18-26(3)4)36-49(21-29(9)10)38-47(34-45,19-27(5)6)40-51(23-31(13)14)41-48(35-45,20-28(7)8)39-50(37-46,22-30(11)12)43-52(42-49,44-51)24-32(15)16/h25-32H,17-24H2,1-16H3
InChIKeyGPJIUZGXKCEIEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PSS-Octaisobutyl Substituted 97 (CAS 221326-46-1): Core Identity and Procurement-Relevant Characteristics


PSS-Octaisobutyl substituted 97 (CAS 221326-46-1), systematically named Octaisobutyloctasilsesquioxane or OctaIsobutyl-POSS, is a polyhedral oligomeric silsesquioxane (POSS) with molecular formula C32H72O12Si8 and molecular weight 873.60 g/mol . The compound features a rigid, cage-like inorganic Si8O12 core with eight isobutyl (–CH2CH(CH3)2) organic substituents covalently attached at each silicon vertex, yielding a hybrid organic-inorganic nanostructured molecule approximately 1.5 nm in diameter . It appears as a white to light-yellow crystalline powder with a melting point of 267–273 °C and a bulk density of 0.63 g/mL . All eight peripheral groups are non-reactive isobutyl moieties, classifying this POSS as a fully non-reactive, non-polar molecular filler—a critical distinction from functionalized POSS variants bearing reactive epoxy, amine, methacrylate, or silanol groups .

Why Generic POSS Substitution Fails: The Critical Selection Factors for PSS-Octaisobutyl Substituted 97


Polyhedral oligomeric silsesquioxanes are not interchangeable commodity chemicals; the identity, length, polarity, and reactivity of the eight corner substituents fundamentally dictate dispersion morphology, interfacial compatibility, crystallization behavior, and ultimate composite performance [1]. In polypropylene, substituting octaisobutyl-POSS for octamethyl-POSS alters the crystallization mechanism from nucleating-agent behavior to polymorphism induction [2]. In polyethylene, the same substitution changes the thermodynamic solubility parameter match from poorly compatible to nearly ideal (Δδ = 0.09 J1/2 cm−3/2) [3]. Reactive POSS types bearing epoxy or amine groups can chemically graft to matrices but may aggregate severely if reactivity is mismatched to the host, whereas the non-reactive, non-polar octaisobutyl variant achieves superior dispersion in hydrophobic thermoplastics precisely because it avoids grafting-induced phase separation [1][4]. The quantitative evidence below demonstrates that procurement decisions based solely on POSS-class membership—without verifying substituent-specific performance data—risk selecting a compound that underperforms or even degrades the target application.

Quantitative Differentiation Evidence for PSS-Octaisobutyl Substituted 97 Against Closest POSS Analogs


Superior Dispersion in PLA: Octaisobutyl-POSS Outperforms All Reactive and Polar POSS Types

In a direct comparative study of plasticized poly(lactic acid) (PLA) composites containing multiple POSS types at identical loading levels (1–10 wt%), octaisobutyl-POSS—the only non-reactive, non-polar variant tested—achieved the best dispersion among all reactive (epoxy-POSS, aminopropylisobutyl-POSS) and polar (trisilanolisobutyl-POSS) POSS types evaluated by SEM morphology analysis [1]. This superior dispersion was attributed to the absence of reactivity-driven aggregation and favorable hydrophobic matching with the PLA matrix. In contrast, reactive POSS types formed larger agglomerates due to premature crosslinking or polarity mismatch, degrading mechanical homogeneity [1].

PLA nanocomposites POSS dispersion morphology biodegradable polymer processing

Identified as Optimal POSS for High-Voltage Power Cable Insulation Among All Composites Studied

In a comprehensive head-to-head study of LDPE-based composites containing three different alkyl-substituted POSS types (octamethyl-POSS, octaisobutyl-POSS, isooctyl-POSS) at 1 wt% and 5 wt% loadings, the LDPE/1 wt% octaisobutyl-POSS composite was explicitly identified as the best candidate for high-voltage power cable insulation among all composites studied [1]. This conclusion was based on combined assessment of dielectric breakdown strength, erosion resistance (enhanced 6–46% across all POSS composites), thermal conductivity improvement (~6%), and rheological processability. Critically, octaisobutyl-POSS achieved a finer dispersion in LDPE than octamethyl-POSS, which formed micron-sized crystalline aggregates due to poor compatibility [1]. The study further demonstrated that octaisobutyl-POSS largely retained or even reduced LDPE viscosity, a key manufacturing advantage over fillers that increase melt viscosity [1].

high-voltage insulation LDPE nanodielectrics POSS electrical properties

Near-Ideal Thermodynamic Compatibility with Polyethylene: Solubility Parameter Difference of Only 0.09 J1/2 cm−3/2

The thermodynamic compatibility between POSS fillers and polyethylene was systematically evaluated by calculating solubility parameters via the Hoftyzer and van Krevelen method and deriving Flory-Huggins interaction parameters [1]. Octaisobutyl-POSS (PB-POSS) exhibited a solubility parameter difference of only Δδ = 0.09 J1/2 cm−3/2 relative to PE, indicating near-ideal thermodynamic miscibility [1]. This value was substantially smaller than those calculated for octamethyl-POSS and octaphenyl-POSS in the same study, validating the superior compatibility of the isobutyl-substituted variant. FE-SEM/EDX analysis confirmed uniform Si distribution without visible aggregates for 1 wt% octaisobutyl-POSS in PE, corroborating the thermodynamic prediction [1].

solubility parameter Flory-Huggins interaction PE-POSS compatibility

Crystallization Behavior Control: Octaisobutyl-POSS Induces PP Polymorphism vs. Nucleating Agent Action of Octamethyl-POSS

In a systematic DSC and X-ray diffraction study of PP/POSS nanocomposites, octamethyl-POSS and octaisobutyl-POSS were found to exert fundamentally different effects on polypropylene crystallization despite their identical cage architecture [1]. Octamethyl-POSS acted as a nucleating agent, increasing crystallization temperature and accelerating kinetics. In contrast, octaisobutyl-POSS induced PP polymorphism—specifically promoting the β-crystalline form of PP—without significant nucleation enhancement [1]. This mechanistic divergence arises from the different alkyl chain lengths and their distinct interactions with PP segments. The polymorphism induced by octaisobutyl-POSS can be exploited to tailor PP toughness and impact resistance without altering base crystallinity, a capability unavailable with octamethyl-POSS [1].

polypropylene crystallization POSS nucleating agent polymer polymorphism

Divergent Mechanical Response in PP: Soft-Shell Plasticization vs. Hard-Core Reinforcement

Uniaxial tensile testing of PP/POSS blends revealed opposite mechanical responses depending on the alkyl substituent [1]. Incorporation of octamethyl-POSS increased Young's modulus relative to unfilled PP (hard-core reinforcement behavior), while simultaneously reducing yield strength. By contrast, octaisobutyl-POSS and isooctyl-POSS both decreased Young's modulus and yield strength with increasing POSS content [1]. This behavior was rationalized by a 'siliceous hard-core surrounded by hydrocarbon soft-shell' model: the longer isobutyl chains create a thicker organic corona that limits stress transfer from the PP matrix to the rigid Si8O12 core, effectively functioning as a plasticizing or softening agent rather than a reinforcing filler [1]. The isooctyl variant showed similar trends, confirming that alkyl chain length—not merely POSS presence—governs mechanical response.

POSS mechanical properties polypropylene blends Young's modulus POSS

Low Surface Free Energy of 17.1 mJ/m² Enables Hydrophobic Surface Modification in Thermoplastics

Octaisobutyl-POSS (MS0825) exhibits a measured surface free energy of 17.1 mJ/m², as reported in the manufacturer's certified technical datasheet . This low value is characteristic of the isobutyl-group-decorated cage surface and contrasts with the substantially higher surface energies of more polar POSS variants (e.g., trisilanolphenyl-POSS, aminopropylisobutyl-POSS). In polystyrene blends, octaisobutyl-POSS preferentially segregates to the film surface, achieving an estimated fractional surface coverage of 78% as determined by surface energy measurements, compared to only 15% for the more polar trisilanolphenyl-POSS [1]. This pronounced surface migration, coupled with the intrinsically low surface energy, enables octaisobutyl-POSS to function as an effective hydrophobic surface modifier, printability enhancer, and processing aid in thermoplastics without requiring reactive grafting [1].

surface energy modification hydrophobic POSS polymer surface properties

Evidence-Backed Application Scenarios Where PSS-Octaisobutyl Substituted 97 Delivers Quantifiable Advantage


High-Voltage Power Cable Insulation: LDPE/1 wt% Octaisobutyl-POSS Nanodielectric Formulation

Based on direct head-to-head evidence ranking LDPE/1 wt% octaisobutyl-POSS as the best composite among all POSS types studied for HV cable insulation [1], this compound is the rational first choice for developing next-generation extruded HVDC or HVAC cable insulation. The formulation achieves enhanced erosion resistance (6–46% improvement), ~6% higher thermal conductivity, and uncompromised dielectric breakdown strength—all while retaining or reducing melt viscosity for processability [1]. The finer dispersion of octaisobutyl-POSS in LDPE compared to octamethyl-POSS (which forms micron-scale aggregates) is a critical processing advantage [1].

PLA-Based Biodegradable Packaging with Optimized Filler Dispersion

For melt-compounded PLA nanocomposites requiring homogeneous nanofiller distribution, octaisobutyl-POSS is the evidence-preferred choice. It demonstrated the best dispersion among all reactive (epoxy-POSS, aminopropylisobutyl-POSS) and polar (trisilanolisobutyl-POSS) POSS types evaluated under identical compounding conditions [2]. This superior dispersion directly translates to more consistent mechanical properties and eliminates performance variability caused by aggregate formation seen with reactive POSS alternatives [2].

Polypropylene β-Crystal Engineering for Toughened PP Products

Octaisobutyl-POSS uniquely induces β-polymorphism in PP, whereas octamethyl-POSS functions solely as a nucleating agent for the α-phase [3]. This mechanistic distinction enables formulators to exploit the higher impact toughness and ductility associated with β-phase PP by selecting octaisobutyl-POSS. The compound is thus specifically indicated for PP applications where enhanced toughness is required without sacrificing base crystallinity—a capability not achievable with octamethyl-POSS or octaisooctyl-POSS [3].

Hydrophobic Surface Modification and Printability Enhancement in Polyolefin Films

With a surface free energy of 17.1 mJ/m² and demonstrated 78% surface coverage in polystyrene blends (vs. 15% for polar trisilanolphenyl-POSS) [4], octaisobutyl-POSS is the quantitatively superior choice for imparting low-energy, hydrophobic surfaces to polyolefin films and molded parts. Its preferential surface segregation during processing enables effective surface modification at low loadings without reactive grafting, making it suitable for improving printability, reducing coefficient of friction, and enhancing mold-release characteristics in PP and PE films [4].

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